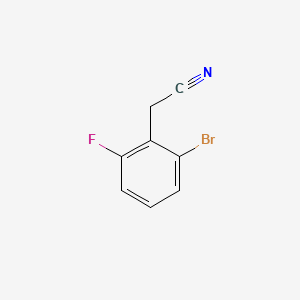

2-(2-Bromo-6-fluorophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromo-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEXNLSISKHIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936693-22-0 | |

| Record name | 2-(2-bromo-6-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile (CAS No. 936693-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-6-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the acetonitrile-bearing methylene group, imparts specific reactivity and conformational properties that are advantageous for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in a dry, cool environment, typically between 2-8°C, to ensure its stability.[1]

| Property | Value | Source |

| CAS Number | 936693-22-0 | [1][2] |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| Molecular Weight | 214.03 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |

| Storage | Sealed in a dry environment at 2-8°C. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where a cyanide source displaces a leaving group on the corresponding benzyl precursor. A common and effective starting material is 2-bromo-6-fluorobenzyl bromide.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 2-(2-bromo-4-fluorophenyl)acetonitrile.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO).

-

Heating: Heat the solution to approximately 90°C in an oil bath.

-

Addition of Starting Material: Once the desired temperature is reached, remove the oil bath and slowly add 2-bromo-6-fluorobenzyl bromide (1.0 equivalent) to the reaction mixture. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete and the exotherm subsides, monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).

-

Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel flash chromatography using a suitable eluent system, such as a hexane/ethyl acetate gradient, to yield the pure product.

Spectroscopic Characterization (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 7.6 | m | 3H | Ar-H |

| Methylene Protons | ~4.1 | s | 2H | CH₂ CN |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Nitrile Carbon | ~117 | C N |

| Aromatic Carbons | 115 - 160 (with C-F coupling) | C -Ar |

| Methylene Carbon | ~25 | C H₂CN |

Mass Spectrum (EI, Predicted):

-

Molecular Ion (M⁺): m/z ≈ 213/215 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio)

-

Major Fragments: Loss of Br (m/z ≈ 134), loss of CN (m/z ≈ 187/189), and benzylic cleavage.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the nitrile, the benzylic methylene group, and the ortho-bromo and -fluoro substituents on the aromatic ring.

-

Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.

-

Benzylic Methylene Group: The protons on the methylene group are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic center can then be alkylated or acylated, allowing for the introduction of further molecular complexity.

-

Aromatic Halogens: The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the acidity of adjacent protons and modulate the pharmacokinetic properties of a final drug molecule.

Role as a Kinase Inhibitor Intermediate

Phenylacetonitrile derivatives are common intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[4] The structural features of this compound make it a valuable precursor for the synthesis of kinase inhibitors that target the ATP-binding site of these enzymes. For instance, related bromo-fluorophenylacetonitriles are used in the synthesis of Plk1 (Polo-like kinase 1) inhibitors, which are being investigated for their potential in cancer therapy.[3]

Hypothetical Synthetic Application Diagram

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data for structurally related compounds such as (2-Bromophenyl)acetonitrile and Bromoacetonitrile indicate that it should be handled with care.[5] These related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.

-

Skin Contact: If on skin, wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including potential kinase inhibitors for cancer therapy. Proper handling and safety precautions are essential when working with this compound. As research in drug discovery continues to evolve, the utility of such specialized intermediates is likely to expand, paving the way for the development of new and more effective therapeutic agents.

References

Sources

The Strategic Utility of 2-(2-Bromo-6-fluorophenyl)acetonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds with tunable physicochemical properties is incessant. 2-(2-Bromo-6-fluorophenyl)acetonitrile has emerged as a pivotal building block, offering a unique combination of reactive sites and electronic characteristics that are highly advantageous for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive technical overview of this compound, including its precise molecular weight, physicochemical properties, synthesis considerations, and its strategic application in the development of therapeutic agents. We will delve into the causality behind its utility, supported by detailed experimental protocols and safety guidelines to ensure its effective and safe implementation in the laboratory.

Introduction: A Molecule of Strategic Importance

The intricate dance of drug discovery often hinges on the availability of versatile chemical intermediates. This compound, a substituted phenylacetonitrile, represents a cornerstone in the synthetic chemist's toolkit. Its molecular architecture, featuring a bromine atom, a fluorine atom, and a nitrile group strategically positioned on a phenyl ring, provides a trifecta of functionalities that can be orthogonally manipulated. This allows for the precise and controlled construction of diverse molecular frameworks, a critical aspect in the rational design of new drug candidates. The presence of both a bromine and a fluorine atom on the aromatic ring offers a unique handle for various cross-coupling reactions and allows for the modulation of electronic properties, which can significantly impact a drug's metabolic stability and binding affinity.[1]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's fundamental properties is paramount for its effective application. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | [2][3] |

| Molecular Weight | 214.03 g/mol | [2][3] |

| CAS Number | 936693-22-0 | [2][3] |

| Appearance | White Solid (typical) | [4] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [3] |

The molecular weight of 214.03 g/mol is a critical parameter for stoichiometric calculations in synthesis, ensuring precise control over reaction conditions and product yields.[2][3]

Synthesis and Mechanistic Considerations

Hypothetical Synthesis Workflow

The diagram below illustrates a plausible synthetic pathway for this compound, starting from 2-bromo-6-fluorobenzyl bromide.

Caption: A hypothetical workflow for the synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis[4]):

-

Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Addition of Starting Material: 2-Bromo-6-fluorobenzyl bromide is added dropwise to the heated solution of NaCN. The reaction temperature is carefully monitored and controlled.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by the addition of water.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the product.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel flash chromatography to yield the pure this compound.

The choice of a polar aprotic solvent like DMSO is crucial as it effectively dissolves the ionic cyanide salt while also facilitating the SN2 reaction mechanism by solvating the cation (Na⁺) and leaving the cyanide anion (CN⁻) more nucleophilic.

Applications in Drug Development: A Versatile Scaffold

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The presence of the bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic rings, further expanding its synthetic utility.

Role in Kinase Inhibitor Synthesis

One notable application of similar phenylacetonitrile derivatives is in the development of kinase inhibitors for cancer therapy. For instance, related compounds have been used as intermediates in the synthesis of Plk1 (Polo-like kinase 1) inhibitors.[4] Plk1 is a key regulator of the cell cycle, and its inhibition can prevent the division of cancer cells.[4]

Caption: The role of this compound as a key intermediate in the synthesis of a hypothetical Plk1 kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general safety guidelines for related bromoacetonitrile compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[5][6] In case of contact, rinse the affected area immediately with plenty of water.[6]

-

Ingestion: Do not eat, drink, or smoke when handling this compound. If swallowed, seek immediate medical attention.[6]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[6]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound stands out as a valuable and versatile building block in the field of drug discovery and development. Its well-defined molecular weight of 214.03 g/mol and its unique combination of functional groups provide chemists with a powerful tool for the synthesis of novel and complex molecules with therapeutic potential. A comprehensive understanding of its properties, synthetic routes, and safe handling practices is crucial for harnessing its full potential in the quest for new medicines.

References

-

The Critical Role of 2-Bromo-6-fluorobenzonitrile in API Synthesis. Pharmaffiliates. [Link]

Sources

2-(2-Bromo-6-fluorophenyl)acetonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(2-Bromo-6-fluorophenyl)acetonitrile

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and handling, grounding theoretical knowledge in practical, field-proven insights.

Core Molecular Profile and Identification

This compound is a disubstituted phenylacetonitrile derivative. The strategic placement of the bromine and fluorine atoms ortho to the cyanomethyl group creates a unique electronic and steric environment, rendering it a valuable intermediate for accessing complex molecular architectures. The electron-withdrawing nature of the halogens and the nitrile group activates the aromatic ring and the benzylic position for various chemical transformations.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Quantitative identifiers and properties are summarized below for rapid reference.

| Identifier | Value | Source |

| CAS Number | 936693-22-0 | [1][2][3] |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| Molecular Weight | 214.03 g/mol | [2] |

| InChI Key | QFEXNLSISKHIBO-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Bromo-6-fluorobenzyl cyanide | [1] |

| Physicochemical Property | Value | Source |

| Appearance | Solid (predicted/from suppliers) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Storage Temperature | 2-8°C, Sealed in dry conditions | N/A |

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is not widely reported in standard literature. However, a robust and logical two-step sequence can be employed, starting from the commercially available 2-bromo-6-fluorotoluene. This pathway involves a radical-initiated benzylic bromination followed by a nucleophilic cyanide substitution.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound from 2-bromo-6-fluorotoluene.

Step 1: Benzylic Bromination of 2-Bromo-6-fluorotoluene

This step leverages a photochemical radical bromination to selectively functionalize the methyl group. The use of hydrobromic acid and hydrogen peroxide provides a continuous, in-situ source of bromine radicals under illumination.[4][5]

-

Materials:

-

2-Bromo-6-fluorotoluene

-

Hydrobromic acid (40% aq.)

-

Hydrogen peroxide (30% aq.)

-

An appropriate organic solvent (e.g., CCl₄ or cyclohexane)

-

Saturated sodium sulfite solution

-

Anhydrous sodium sulfate

-

-

Protocol:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and a light source (e.g., a 250W tungsten lamp), charge the 2-bromo-6-fluorotoluene and hydrobromic acid.

-

Under vigorous stirring and illumination, slowly add the hydrogen peroxide dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Continue the reaction for 6-24 hours, monitoring the consumption of the starting material by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated sodium sulfite solution to quench any remaining peroxide and bromine.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used directly in the next step without further purification.

-

Step 2: Nucleophilic Cyanation to form this compound

This is a standard SN2 reaction where the highly reactive benzyl bromide is converted to the corresponding nitrile. The choice of solvent is critical; polar aprotic solvents like DMSO are excellent for this transformation.

-

Materials:

-

2-Bromo-6-fluorobenzyl bromide (from Step 1)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or aqueous ethanol

-

Ethyl acetate

-

Water

-

-

Protocol:

-

In a well-ventilated fume hood, dissolve the crude 2-bromo-6-fluorobenzyl bromide in DMSO.

-

Add sodium cyanide portion-wise. Extreme caution is required when handling cyanide salts.

-

Heat the mixture to 70-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.

-

Cool the reaction mixture and pour it into a large volume of ice water to precipitate the product and quench any unreacted cyanide.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Spectroscopic and Analytical Profile

While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Three protons exhibiting complex splitting patterns (doublet of doublets, triplet of doublets) due to ³J(H-H) and ⁴J(H-F) couplings. Benzylic Protons (δ ~4.0 ppm): A singlet (or a narrow doublet due to long-range coupling with fluorine), integrating to 2H. The downfield shift is due to the adjacent aromatic ring and nitrile group. |

| ¹³C NMR | Nitrile Carbon (δ ~115-120 ppm): A characteristic signal for the -C≡N group. Benzylic Carbon (δ ~20-25 ppm): Signal for the -CH₂- group. Aromatic Carbons (δ ~110-165 ppm): Six distinct signals are expected. The carbons bearing the fluorine and bromine atoms will show large C-F and smaller C-Br coupling constants, respectively. The carbon attached to the cyanomethyl group will also be identifiable. |

| IR Spectroscopy | Nitrile Stretch (ν ~2250 cm⁻¹): A sharp, medium-intensity absorption characteristic of the C≡N bond. C-Br Stretch (ν ~550-650 cm⁻¹): A strong absorption in the fingerprint region. C-F Stretch (ν ~1200-1300 cm⁻¹): A strong absorption. Aromatic C-H/C=C: Standard absorptions in their respective regions. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) at m/z 213 and 215. |

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug development stems from its three primary reactive sites, which allow for sequential and orthogonal chemical modifications.

-

α-Carbon Acidity: The methylene protons are acidic (pKa ~20-22 in DMSO) and can be removed by a suitable base (e.g., NaH, LDA, K₂CO₃) to form a stabilized carbanion. This nucleophile can be alkylated, acylated, or used in condensation reactions to build complexity at the benzylic position. This is a common strategy for introducing new side chains.[2]

-

Nitrile Group Transformations: The cyano group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid derivative.

-

Reduction: It can be reduced to a primary amine (e.g., with LiAlH₄ or catalytic hydrogenation), providing a key linkage point for further derivatization.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are valuable bioisosteres for carboxylic acids.

-

-

Aryl Bromide Cross-Coupling: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryls, alkylated arenes).

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Cyanation: Conversion of the bromide to another nitrile group.

-

Representative Reaction: α-Alkylation

Caption: General mechanism for the deprotonation and alkylation of a phenylacetonitrile.

Safety and Handling

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

Always handle this compound in a properly functioning chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).

-

Avoid breathing dust, fumes, or vapors.

-

Do not allow the material to come into contact with skin or eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Store locked up.[6]

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

This compound represents a strategically designed molecular scaffold that offers multiple avenues for synthetic elaboration. Its predictable reactivity at three distinct sites—the benzylic carbon, the nitrile, and the aryl bromide—provides the chemical tractability required for modern drug discovery campaigns. While its handling requires significant caution due to its presumed toxicity, adherence to strict safety protocols enables its effective use as a powerful intermediate in the synthesis of novel therapeutics.

References

-

2-(2-Bromo-5-fluorophenyl)acetonitrile. PubChem. [Link]

-

(3-Bromo-2-fluorophenyl)acetonitrile. PubChem. [Link]

- Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

2-Bromobenzyl cyanide. PubChem. [Link]

-

2-Bromo-6-fluorobenzonitrile. PubChem. [Link]

- Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Preparation method of bromoacetonitrile.

-

Preparation of bromobenzyl cyanide. PrepChem.com. [Link]

Sources

- 1. 936693-22-0|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2059988-87-1|2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile|BLD Pharm [bldpharm.com]

- 4. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [chemicalbook.com]

2-(2-Bromo-6-fluorophenyl)acetonitrile structure

An In-Depth Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile: Structure, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic nitrile that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring vicinal bromo and fluoro groups ortho to the acetonitrile moiety, provides a versatile scaffold for the development of complex molecular architectures. This guide offers a comprehensive technical overview of its structure, a detailed, field-proven synthesis protocol with mechanistic rationale, methods for analytical characterization, and a discussion of its applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Molecular Identity and Physicochemical Properties

The foundational aspect of this compound is its distinct molecular structure, which dictates its reactivity and utility. The ortho-bromo and -fluoro substituents create a sterically and electronically unique environment around the benzylic carbon, influencing its reaction pathways.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 936693-22-0 | [1][2][3] |

| Molecular Formula | C₈H₅BrFN | [1][2][3] |

| Molecular Weight | 214.03 g/mol | [1][2][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Bromo-6-fluorophenylacetonitrile | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| Solubility | Soluble in organic solvents like DMSO, CH₂Cl₂ | [5] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction. This process utilizes the corresponding benzyl halide as a precursor and a cyanide salt as the nucleophile.

Causality Behind Experimental Choices

The chosen protocol is a robust SN2 reaction. The precursor, 2-bromo-6-fluorobenzyl bromide, provides an excellent electrophilic benzylic carbon. The primary bromide is a good leaving group, facilitating the substitution.

-

Choice of Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) are used as the cyanide source. The cyanide ion (⁻C≡N) is a potent nucleophile that readily attacks the electrophilic benzylic carbon.

-

Choice of Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is optimal.[5] DMSO effectively solvates the sodium cation (Na⁺) while leaving the cyanide anion poorly solvated, thereby increasing its nucleophilicity and reaction rate.

-

Temperature Control: The reaction is initiated at an elevated temperature to overcome the activation energy but is carefully controlled to prevent side reactions or decomposition.[5]

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is adapted from established methods for analogous compounds and includes integrated validation steps.[5]

-

Reaction Setup: To a solution of sodium cyanide (1.2 equivalents) in anhydrous DMSO, add 2-bromo-6-fluorobenzyl bromide (1.0 equivalent) portion-wise under a nitrogen atmosphere.

-

Execution: Heat the reaction mixture to 90°C. An exotherm may be observed. Maintain the internal temperature below 100°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup & Extraction: Cool the mixture to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic extracts with brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification (Validation Step 1): Purify the crude residue by silica gel flash chromatography using a hexane/ethyl acetate gradient. This step isolates the desired product from unreacted starting materials and byproducts.

-

Characterization (Validation Step 2): Collect the pure fractions and remove the solvent. Confirm the identity and purity of the resulting white solid using ¹H NMR, ¹³C NMR, and MS analysis (see Section 3).

Analytical Characterization and Structural Elucidation

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule.[6]

Table 3: Expected Spectroscopic Data

| Technique | Expected Observation | Rationale |

| ¹H NMR | Aromatic region (δ 7.0-7.8 ppm) showing complex multiplets for 3H. A singlet or tight doublet around δ 4.0 ppm for the benzylic -CH₂- group (2H). | The aromatic protons are coupled to each other and to the ¹⁹F nucleus. The benzylic protons are adjacent to the phenyl ring. |

| ¹³C NMR | Signal for the nitrile carbon (C≡N) around δ 115-120 ppm. Signals for the benzylic carbon (-CH₂) around δ 20-30 ppm. Multiple signals in the aromatic region (δ 110-160 ppm), with C-F and C-Br signals showing characteristic splitting and shifts. | Each unique carbon atom in the molecule will produce a distinct signal. |

| IR Spectroscopy | A sharp, strong absorption band at ~2250 cm⁻¹. | This is characteristic of the C≡N stretching vibration of the nitrile functional group.[7] |

| Mass Spectrometry (EI-MS) | Molecular ion peaks (M⁺, M+2⁺) at m/z ≈ 213 and 215 with a ~1:1 intensity ratio. | This isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[7] |

Reactivity and Applications in Drug Discovery

This compound is not merely an endpoint but a versatile intermediate. Its functional groups serve as handles for extensive chemical modification, making it highly valuable in the synthesis of pharmaceutical agents.[5][8]

The nitrile group is a key pharmacophore, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[8] Phenylacetonitrile derivatives are core components of various drugs, including kinase inhibitors used in oncology.[5][9] The bromo-fluoro substitution pattern allows for selective, late-stage diversification.

Caption: Key synthetic transformations of this compound.

-

Cross-Coupling Reactions: The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amine groups. This is a cornerstone of modern library synthesis for drug screening.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to the corresponding phenylacetic acid, a common structural motif in non-steroidal anti-inflammatory drugs. Alternatively, it can be reduced to a phenethylamine, a foundational structure for numerous neurologically active agents.

Safety and Handling Protocols

Due to its functional groups, this compound and related compounds must be handled with appropriate care.

-

Toxicity: Similar bromoacetonitrile compounds are classified as toxic if swallowed, inhaled, or in contact with skin.[10][11] They are irritants to the skin, eyes, and respiratory system.[12][13]

-

Reactivity Hazards: Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[11] It is incompatible with strong oxidizing agents and strong bases.[12]

-

Handling Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry, and locked area designated for toxic chemicals.[1][13]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique and strategically functionalized structure. The presence of a modifiable nitrile group and an aryl bromide suitable for cross-coupling makes it an ideal starting point for the synthesis of diverse and complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully exploit its potential in advancing the frontiers of drug discovery and materials science.

References

- BLDpharm. (n.d.). This compound.

- Sapphire Bioscience. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Guidechem. (n.d.). How can 2-BROMO-4-FLUOROPHENYLACETONITRILE be used as a pharmaceutical intermediate?

- American Elements. (n.d.). 2-(2-bromo-3-fluorophenyl)acetonitrile.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Bromophenylacetonitrile.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: (2-Bromophenyl)acetonitrile.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Bromoacetonitrile Safety Data Sheet.

- Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- PubChem. (n.d.). Spectral Information.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from University of Wisconsin-Madison website.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

- 1. 936693-22-0|this compound|BLD Pharm [bldpharm.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

2-(2-Bromo-6-fluorophenyl)acetonitrile safety data sheet

An In-depth Technical Guide to the Safe Handling of 2-(2-Bromo-6-fluorophenyl)acetonitrile

This guide provides a comprehensive overview of the essential safety protocols and data for this compound (CAS No. 936693-22-0), a key intermediate in pharmaceutical and agrochemical research.[1][2][3] Given its reactive nature, stemming from the presence of bromo, fluoro, and nitrile functional groups, a robust understanding and implementation of safety measures are paramount for all researchers and laboratory personnel. This document synthesizes available data from structurally similar compounds to provide a thorough framework for risk assessment and management.

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling. This compound is a halogenated aromatic nitrile.[1] While exhaustive experimental data for this specific molecule is not publicly available, its key identifiers and anticipated properties based on its structure are summarized below.

| Property | Value | Source |

| CAS Number | 936693-22-0 | [1] |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| Molecular Weight | 214.03 g/mol | [1][2] |

| Appearance | Anticipated to be a solid or liquid (Data from analogs like Bromoacetonitrile suggest a liquid form) | [3] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |

Hazard Identification and GHS Classification (Anticipated)

Based on the Globally Harmonized System (GHS) classifications of analogous compounds such as Bromoacetonitrile and other bromophenylacetonitrile derivatives, this compound is anticipated to be a hazardous substance.[4][5] The primary hazards are associated with its acute toxicity via multiple routes of exposure and its potential for severe irritation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4][5] |

| Acute Toxicity, Inhalation | Category 1 / 3 | H330/H331: Fatal or Toxic if inhaled[4][5] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation[6][7] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage or serious eye irritation[6][7] |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life[4] |

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P270: Do not eat, drink or smoke when using this product.[4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Profile and Exposure Routes

The toxicity of this compound is driven by its functional groups. The nitrile group (-CN) can metabolize to release cyanide, leading to cellular hypoxia.[9] The halogenated phenyl ring contributes to its irritant properties and potential for systemic toxicity.

-

Inhalation: This is a critical route of exposure. Inhalation of vapors or aerosols can be fatal or highly toxic, causing respiratory tract irritation, burning sensations, coughing, wheezing, and potentially severe systemic effects like headache, nausea, and convulsions.[4][10][11] Symptoms may be delayed.[12]

-

Skin Contact: The compound is expected to be toxic upon skin contact and may cause severe skin burns or irritation.[4][6][7] It can be absorbed through the skin, leading to systemic toxicity similar to that of ingestion or inhalation.[11][12]

-

Eye Contact: Direct contact will cause severe eye damage, potentially leading to blindness.[7] It is also expected to be a lachrymator, a substance that causes tearing.[7][8]

-

Ingestion: Ingestion is highly toxic and can be fatal.[4][5] It may cause burns to the gastrointestinal tract.[13] Do NOT induce vomiting if ingested.[7][8]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety.[14] The causality for each selection is based on preventing contact with a substance that is toxic via all primary exposure routes.

Caption: Recommended PPE workflow for handling this compound.

Detailed PPE Specifications:

| Protection Type | Specification | Rationale and Best Practices |

| Engineering Controls | Always handle inside a certified chemical fume hood. | To minimize inhalation exposure, which is a primary toxicity route. Ensure proper airflow and sash height.[5][8] |

| Respiratory Protection | A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended. | Protects against inhalation of toxic vapors and provides a secondary layer of eye protection.[10] A half-mask respirator offers a lower level of protection.[10] |

| Eye & Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal against splashes and vapors. A face shield protects the entire face from splashes.[7][15] Standard safety glasses are insufficient. |

| Hand Protection | Double gloving with chemically resistant gloves (e.g., inner nitrile, outer neoprene or PVC). | Nitrile offers protection against a range of chemicals but can be susceptible to puncture. An outer glove provides additional resistance.[15] No single glove material protects against all chemicals; check manufacturer's compatibility data. Immediately replace any glove that is torn or punctured.[10] |

| Skin & Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes. | To prevent accidental skin contact and absorption.[7][16] Ensure clothing is fully buttoned. Remove contaminated clothing immediately while under a safety shower if necessary.[10] |

Safe Handling and Storage Protocols

Handling:

-

Designate a specific area within the fume hood for handling this compound.

-

Avoid the generation of vapors or aerosols.[5]

-

Wash hands thoroughly after handling, even if gloves were worn.[4][7]

-

Ensure an eyewash station and safety shower are readily accessible and tested.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The recommended storage temperature is 2-8°C.[1]

-

Store locked up, accessible only to authorized personnel.[5][7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating harm. All personnel must be familiar with these protocols before beginning work.

Caption: Logical workflows for responding to exposure and spill emergencies.

Step-by-Step Emergency Protocols:

In Case of Skin Contact:

-

Immediately flush the affected skin with large amounts of water for at least 15 minutes, preferably under a safety shower.[7][10]

-

While flushing, remove all contaminated clothing and shoes.[10]

In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart to ensure complete irrigation.[7]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[7]

In Case of Inhalation:

-

If breathing has stopped, give artificial respiration. Do not use the mouth-to-mouth method; use a pocket mask with a one-way valve.[6][7][8]

In Case of Ingestion:

In Case of a Spill:

-

Evacuate all non-essential personnel from the area and ensure adequate ventilation.[6][8]

-

Wear the full complement of PPE as described in Section 4.[6]

-

Contain the spill by covering it with an inert, non-combustible absorbent material like sand, silica gel, or universal binder.[6][7] Do not use combustible materials like sawdust.[7]

-

Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[6][7]

-

Clean the affected area thoroughly. Do not allow the chemical to enter drains.[4][9]

Disposal Considerations

Chemical waste must be handled as hazardous.

-

All waste materials, including contaminated absorbents, gloves, and clothing, must be collected in properly labeled, sealed containers.

-

Disposal must be conducted through a licensed hazardous waste disposal company.[5][7]

-

Do not dispose of this chemical into the environment, sewers, or waterways.[4][7]

References

- 1. 936693-22-0|this compound|BLD Pharm [bldpharm.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 15. hsa.ie [hsa.ie]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

A Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile: Synthesis, Properties, and Applications in Chemical Research

Abstract: 2-(2-Bromo-6-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring ortho-bromo and ortho-fluoro groups relative to the acetonitrilomethyl side chain, provides multiple reactive sites for strategic molecular elaboration. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic considerations, and its reactivity profile. Furthermore, it explores the compound's significant potential as a key intermediate in medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and professionals in drug discovery who require a comprehensive understanding of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

Nomenclature and Chemical Identifiers

The systematic naming and various registry numbers for this compound are crucial for unambiguous identification in literature and databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 936693-22-0 | [1][2] |

| Molecular Formula | C₈H₅BrFN | [1][2][3] |

| Molecular Weight | 214.03 g/mol | [2][3] |

| InChI Key | QFEXNLSISKHIBO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C(=C1CC#N)F)Br |

Physicochemical Properties

The physical state and stability of the compound dictate its handling and storage requirements.

| Property | Value | Source |

| Appearance | Off-white solid | [4] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C | [2] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dioxane. |

Synthesis and Mechanistic Insights

While specific synthesis routes for the 2-bromo-6-fluoro isomer are not detailed in the provided literature, a robust and widely applicable method can be inferred from the synthesis of analogous phenylacetonitriles, such as the 2-bromo-4-fluoro isomer.[5] The most common approach is the cyanation of a corresponding benzyl halide.

Proposed Synthetic Workflow

The synthesis proceeds via a nucleophilic substitution reaction where a cyanide anion displaces a bromide from the benzylic position of 2-bromo-6-fluorobenzyl bromide.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from a known procedure for a similar isomer and represents a standard method for this class of transformation.[5]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Sodium Cyanide (NaCN, 2.0 equiv.) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Heating: Heat the solution to 90°C under a nitrogen atmosphere.

-

Substrate Addition: Remove the heat source and slowly add a solution of 2-bromo-6-fluorobenzyl bromide (1.0 equiv.) in DMSO, ensuring the temperature does not exceed the desired range.

-

Workup: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 50°C and quench by adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography.

Mechanistic Causality

-

Choice of Nucleophile: Sodium cyanide is an inexpensive and effective source of the cyanide anion (CN⁻), a potent nucleophile.

-

Choice of Solvent: DMSO is a polar aprotic solvent. Its primary role is to solvate the sodium cation (Na⁺), leaving the cyanide anion "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.

-

Reaction Type: The reaction is a classic bimolecular nucleophilic substitution (Sₙ2), where the cyanide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single concerted step.

Chemical Reactivity and Synthetic Utility

The functionality of this compound allows for a diverse range of chemical transformations, making it a highly useful intermediate.

Caption: Primary reactive sites on the this compound scaffold.

-

Alpha-Carbon Chemistry: The protons on the methylene bridge (the α-carbon) are acidic due to the electron-withdrawing effect of the adjacent nitrile group. Treatment with a strong base, such as sodium hydride (NaH), generates a carbanion.[5] This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides) to install substituents at the alpha position, a key strategy for building molecular complexity.[5]

-

Nitrile Group Transformations: The nitrile functional group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid derivative or reduced using reagents like lithium aluminum hydride (LiAlH₄) to form the corresponding phenethylamine.

-

Aryl Bromide Cross-Coupling: The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse aromatic, alkyl, or alkynyl groups.

Applications in Medicinal Chemistry and Drug Discovery

Phenylacetonitrile derivatives are vital scaffolds in the synthesis of pharmaceuticals.[6] The specific substitution pattern of this compound makes it an attractive starting point for constructing complex molecules designed to interact with biological targets.

A compelling application for this class of compounds is in the development of kinase inhibitors for cancer therapy. For instance, the structurally related 2-(2-bromo-4-fluorophenyl)acetonitrile is a documented intermediate in the synthesis of novel inhibitors targeting Polo-like kinase 1 (Plk1).[5] Plk1 is a crucial regulator of the cell cycle, and its inhibition can prevent the division of cancer cells.[5] The 2-bromo-6-fluoro isomer can be similarly utilized as a foundational scaffold, where the bromine atom acts as a handle for late-stage diversification via cross-coupling, and the fluorine atom can enhance binding affinity or modulate metabolic stability.

Safety, Handling, and Storage

As with many reactive intermediates, proper handling of this compound is critical. The safety profile is comparable to other toxic bromoacetonitrile derivatives.[7][8][9][10]

-

Hazard Identification:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Irritation: Causes serious eye irritation and skin irritation.[7][8] May cause respiratory irritation.[7][8]

-

Lachrymator: The substance is a lachrymator, meaning it can cause tearing.[8]

-

Reactivity Hazard: Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[10]

-

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8][9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

-

-

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][11] Store locked up.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

-

Conclusion

This compound is a strategically important chemical intermediate with a rich reactivity profile. Its three distinct reactive sites—the acidic alpha-carbon, the versatile nitrile group, and the cross-coupling-ready aryl bromide—provide chemists with a powerful platform for synthesizing complex molecular architectures. Its utility as a building block for potential therapeutic agents, particularly in the context of kinase inhibition, underscores its value to the drug discovery and development community. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its inherent toxicological risks.

References

-

Matrix Fine Chemicals. (n.d.). 2-(5-BROMO-2-FLUOROPHENYL)ACETONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). Bromoacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromo-2-fluorophenyl)acetonitrile. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 936693-22-0|this compound|BLD Pharm [bldpharm.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. 2-(3-Bromo-4-fluorophenyl)acetonitrile, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. guidechem.com [guidechem.com]

- 6. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2-(2-Bromo-6-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and spectral properties of the research chemical 2-(2-Bromo-6-fluorophenyl)acetonitrile. The information contained herein is intended to support laboratory research, synthetic chemistry applications, and drug discovery and development programs by providing a detailed understanding of this compound's fundamental characteristics.

Introduction: The Significance of Substituted Phenylacetonitriles

Phenylacetonitrile and its derivatives are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility spans numerous applications in medicinal chemistry, materials science, and agrochemicals. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity.

The specific compound of interest, this compound, is a di-substituted phenylacetonitrile featuring a bromine and a fluorine atom in the ortho positions relative to the acetonitrile group. This substitution pattern is of particular interest as the electronic and steric effects of the halogen atoms can significantly impact the molecule's chemical behavior and potential as a synthetic intermediate. Understanding its physical properties is a foundational step in its effective utilization in research and development.

Molecular and Chemical Identity

A clear identification of the molecule is paramount for any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 936693-22-0 | [1][2] |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| Molecular Weight | 214.03 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)CC#N | N/A |

| InChI Key | QFEXNLSISKHIBO-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, storage, and application in various experimental setups.

Physical State and Appearance

This compound is expected to be a solid at room temperature, a common characteristic for many substituted phenylacetonitriles of similar molecular weight.

Melting Point

The melting point is a key indicator of a compound's purity. For this compound, a melting point range of 60-62 °C has been reported by a commercial supplier.[4] A sharp melting point range is indicative of a high degree of purity.

Boiling Point

Solubility

Precise quantitative solubility data in various solvents is not currently available. However, based on the molecular structure, some general solubility predictions can be made. The presence of the polar nitrile group and the halogen atoms suggests that the compound will exhibit some solubility in polar organic solvents. Its solubility in nonpolar solvents is likely to be more limited. The aromatic ring provides a nonpolar character, suggesting some solubility in aromatic and chlorinated solvents.

Logical Workflow for Solubility Determination:

Caption: A general workflow for determining the solubility of a solid organic compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of a molecule's identity. While specific experimental spectra for this compound are not publicly available in the searched literature, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the ortho-dihalogen substitution pattern, the signals are likely to be complex multiplets resulting from proton-proton and proton-fluorine coupling.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the nitrile and the aromatic ring are expected to appear as a singlet or a narrow multiplet, likely in the range of 3.8 to 4.2 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing in the range of 110-140 ppm. The carbons directly attached to the bromine and fluorine atoms will show characteristic chemical shifts and may exhibit carbon-fluorine coupling.

-

Methylene Carbon (-CH₂-): A single signal for the methylene carbon is expected, typically in the range of 20-30 ppm.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group will appear as a characteristic signal in the downfield region of the spectrum, typically between 115 and 125 ppm.

Experimental Protocol for NMR Spectroscopy:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Caption: A standard workflow for preparing and acquiring NMR spectra of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹ for the nitrile group.

-

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands for the methylene C-H stretching vibrations are expected in the range of 3000-2850 cm⁻¹.

-

C=C Stretch (Aromatic): Several absorption bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

-

C-F Stretch: The carbon-fluorine stretching vibration will give a strong absorption band, typically in the range of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for phenylacetonitriles include the loss of the nitrile group (CN), the benzyl cation, and fragmentation of the aromatic ring. The presence of the halogen substituents will influence the fragmentation pattern.

Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, some general precautions for this compound can be anticipated based on its structure.

-

Toxicity: Acetonitrile and its derivatives can be toxic. Avoid inhalation, ingestion, and skin contact.

-

Irritation: The compound may be irritating to the eyes, skin, and respiratory system.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

Conclusion and Future Directions

This guide has compiled the available information on the physical and spectral properties of this compound. While some key experimental data, particularly detailed spectral analyses, are not yet publicly available, the provided information and predicted characteristics offer a solid foundation for researchers working with this compound.

Future work should focus on the experimental determination and publication of a complete set of physical and spectral data for this compound. This would include high-resolution NMR spectra with full assignments, a detailed IR spectrum, and a comprehensive mass spectral analysis with fragmentation assignments. Such data would be invaluable to the scientific community, facilitating the use of this compound in the synthesis of novel compounds with potential applications in various fields of research and development.

References

Sources

An In-depth Technical Guide to the Solubility of 2-(2-Bromo-6-fluorophenyl)acetonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 2-(2-Bromo-6-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound (CAS No. 936693-22-0) is a substituted phenylacetonitrile derivative.[1] Such compounds are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents. The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.[2][3][4] A thorough understanding of its solubility profile is not merely an academic exercise but a fundamental necessity for process optimization, yield maximization, and ensuring the scalability of synthetic routes. Low aqueous solubility is a major challenge in the development of new chemical entities, with over 40% of these compounds being practically insoluble in water.[3][4] While this guide focuses on organic solvents, the principles discussed are foundational to addressing broader solubility challenges in drug development.[5]

This guide will delve into the theoretical underpinnings of solubility, provide a framework for predicting the solubility of this compound in various organic solvents, and offer detailed protocols for its experimental determination.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8][9][10] The intermolecular interactions at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[7]

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure.

Caption: Molecular structure of this compound.

The key structural features influencing its solubility are:

-

The Phenyl Ring: This bulky, nonpolar aromatic ring system contributes to van der Waals interactions and will favor solubility in nonpolar or moderately polar solvents.

-

The Bromo and Fluoro Substituents: These electronegative halogen atoms induce a dipole moment in the molecule, increasing its polarity compared to unsubstituted phenylacetonitrile.

-

The Acetonitrile Group (-CH₂C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor. This functional group will enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Overall, this compound can be classified as a moderately polar molecule. Its solubility will be a balance between the nonpolar character of the substituted phenyl ring and the polar nature of the nitrile group.

Solvent Selection and Predicted Solubility

Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Moderate | The nonpolar hydrocarbon backbone of these solvents will interact favorably with the phenyl ring, but the polar nitrile group will limit solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents have significant dipole moments and can effectively solvate the polar nitrile group without engaging in hydrogen bonding as donors. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. While they can interact with the nitrile group, their own strong hydrogen bonding networks may be only partially disrupted to accommodate the solute. |

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The following section provides a detailed protocol for the experimental determination of the solubility of this compound.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Protocol: Shake-Flask Method for Solubility Determination

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical instrument)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-